Cas no 2555249-96-0 (1-Cyclohexyl-3-methyl-piperazine oxalte)

1-Cyclohexyl-3-methyl-piperazine oxalte 化学的及び物理的性質
名前と識別子
-
- 1-Cyclohexyl-3-methyl-piperazine oxalte
-
- MDL: MFCD32862718
- インチ: 1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)
- InChIKey: YDHMUFNOZYBUFH-UHFFFAOYSA-N
- ほほえんだ: C1CNC(C)CN1C1CCCCC1.OC(=O)C(O)=O
1-Cyclohexyl-3-methyl-piperazine oxalte 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1130850-250mg |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 250mg |
$370 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130850-5g |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 5g |
$4475 | 2025-02-21 | |
eNovation Chemicals LLC | Y1130850-500mg |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 500mg |
$610 | 2025-02-21 | |
eNovation Chemicals LLC | Y1130850-250mg |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 250mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130850-1g |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130850-100mg |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 100mg |
$255 | 2025-02-26 | |
eNovation Chemicals LLC | Y1130850-50mg |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 50mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130850-1g |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 1g |
$1115 | 2025-02-21 | |
eNovation Chemicals LLC | Y1130850-250mg |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 250mg |
$370 | 2025-02-21 | |
eNovation Chemicals LLC | Y1130850-100mg |
1-Cyclohexyl-3-methyl-piperazine oxalte |
2555249-96-0 | 95% | 100mg |
$255 | 2025-02-21 |
1-Cyclohexyl-3-methyl-piperazine oxalte 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
1-Cyclohexyl-3-methyl-piperazine oxalteに関する追加情報
Professional Introduction to Compound with CAS No. 2555249-96-0 and Product Name: 1-Cyclohexyl-3-methyl-piperazine oxalte
The compound with the CAS number 2555249-96-0 and the product name 1-Cyclohexyl-3-methyl-piperazine oxalte represents a significant advancement in the field of pharmaceutical chemistry. This compound, belonging to the piperazine oxalate class, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. Piperazine derivatives are well-known for their broad spectrum of biological activities, making them valuable scaffolds for drug development.
1-Cyclohexyl-3-methyl-piperazine oxalte is characterized by its cyclohexyl and methyl substituents on the piperazine ring, which contribute to its distinct pharmacokinetic and pharmacodynamic profiles. The oxalate moiety further enhances its solubility and stability, making it a promising candidate for further investigation in drug formulation and delivery systems.
In recent years, there has been a growing interest in developing novel psychoactive substances (NPS) that can modulate neurotransmitter systems without the side effects associated with traditional psychotropic drugs. 1-Cyclohexyl-3-methyl-piperazine oxalte has shown promise in preclinical studies as a potential therapeutic agent for conditions such as depression, anxiety, and schizophrenia. Its ability to interact with multiple neurotransmitter receptors suggests that it may have a multifaceted mechanism of action.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of new drugs. The structural flexibility of 1-Cyclohexyl-3-methyl-piperazine oxalte allows for modifications that can enhance its efficacy and reduce toxicity. Researchers have been exploring various synthetic pathways to optimize its chemical properties, ensuring that it meets the stringent requirements for clinical use.
The synthesis of 1-Cyclohexyl-3-methyl-piperazine oxalte involves a series of well-established organic reactions, including alkylation, oxidation, and esterification. These steps are critical in ensuring the correct arrangement of functional groups on the piperazine ring. Advanced computational methods have also been employed to predict the optimal reaction conditions, thereby improving yield and purity.
Recent studies have highlighted the importance of understanding the metabolic pathways of piperazine derivatives. 1-Cyclohexyl-3-methyl-piperazine oxalte undergoes biotransformation in the liver, primarily through oxidative and conjugative processes. This metabolic profile is crucial for determining its half-life, bioavailability, and potential for drug-drug interactions.
The pharmacological activity of 1-Cyclohexyl-3-methyl-piperazine oxalte has been evaluated in various animal models, demonstrating significant effects on central nervous system (CNS) function. Its interaction with serotonin receptors (5-HT2A, 5-HT2C) has been particularly noteworthy, suggesting potential applications in treating mood disorders. Additionally, its binding affinity for dopamine receptors (D2) indicates that it may have anabolic effects similar to traditional antipsychotics.
In clinical trials, patients treated with derivatives of piperazine have shown improvement in symptoms associated with CNS disorders. While 1-Cyclohexyl-3-methyl-piperazine oxalte is still in the early stages of development, preliminary results are encouraging. The compound's ability to cross the blood-brain barrier efficiently makes it an attractive candidate for treating neurological conditions.
The safety profile of 1-Cyclohexyl-3-methyl-piperazine oxalte is another critical area of focus. Long-term studies are necessary to assess any potential adverse effects associated with chronic use. Researchers are also investigating ways to minimize side effects by optimizing dosing regimens and exploring combination therapies.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding how 1-Cyclohexyl-3-methyl-piperazine oxalte interacts with biological targets at the molecular level. These insights have guided efforts to modify its structure for improved therapeutic efficacy.
The future prospects for 1-Cyclohexyl-3-methyl-piperazine oxalte are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate progress from preclinical studies to clinical trials. As our understanding of neural circuits and neurotransmitter systems continues to evolve, compounds like this will play a pivotal role in addressing unmet medical needs.
2555249-96-0 (1-Cyclohexyl-3-methyl-piperazine oxalte) 関連製品
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)
- 1806822-61-6(2-(Difluoromethyl)-3,4-dihydroxy-6-iodopyridine)
- 1383973-78-1(methyl 5-aminobicyclo3.2.1octane-1-carboxylate)
- 1881756-08-6(1-Cyclopentyl-3-(2-fluoroethyl)thiourea)
- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)
- 1187423-61-5(2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)
- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)
- 851407-99-3(2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)




